molecular formula C16H20N8O4 B11560902 4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol

4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol

Cat. No.: B11560902
M. Wt: 388.38 g/mol
InChI Key: WHQKHUZTTUURGY-LICLKQGHSA-N
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Description

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a nitrophenol group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the dimethylamino and morpholine groups. The final step involves the formation of the hydrazone linkage and the nitrophenol group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroquinone, amino derivatives, and substituted triazine compounds.

Scientific Research Applications

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL
  • 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL

Uniqueness

The uniqueness of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N8O4

Molecular Weight

388.38 g/mol

IUPAC Name

4-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C16H20N8O4/c1-22(2)15-18-14(19-16(20-15)23-5-7-28-8-6-23)21-17-10-11-3-4-13(25)12(9-11)24(26)27/h3-4,9-10,25H,5-8H2,1-2H3,(H,18,19,20,21)/b17-10+

InChI Key

WHQKHUZTTUURGY-LICLKQGHSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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